TBADC serves as a catalyst in various organic reactions, particularly in the formation of carbon-carbon bonds. Its lipophilic (fat-loving) nature and the weakly coordinated chloride ligands around the gold atom contribute to its catalytic activity. Studies have shown its effectiveness in:
TBADC can be used as a precursor for the synthesis of gold nanoparticles, which have various applications in nanotechnology and biomedicine. By reducing TBADC with suitable reducing agents, gold nanoparticles of different sizes and morphologies can be obtained. These nanoparticles exhibit unique optical, electrical, and catalytic properties, making them valuable for:
TBADC finds applications in material science research for the development of functional materials with desired properties. For example, it can be used to:
Tetrabutylammonium dichloroaurate is an organometallic compound with the formula . It consists of a tetrabutylammonium cation and a dichloroaurate anion. This compound is notable for its role in gold-based catalysis and nanoparticle synthesis, leveraging the properties of gold in various
Tetrabutylammonium dichloroaurate can be synthesized through various methods:
Tetrabutylammonium dichloroaurate has several applications:
Studies on the interactions of tetrabutylammonium dichloroaurate have revealed its behavior under different conditions:
Tetrabutylammonium dichloroaurate shares similarities with several other organometallic compounds. Below are some comparable compounds along with their unique features:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Tetrabutylammonium tetrachloroaurate | [N(C₄H₉)₄][AuCl₄] | More stable under aqueous conditions; higher chloride coordination number. |
| Tetraoctylammonium tetrachloroaurate | [N(C₈H₁₈)₄][AuCl₄] | Higher lipophilicity; used in similar catalytic applications. |
| Tetrabutylphosphonium dichloroaurate | [P(C₄H₉)₄][AuCl₂] | Phosphonium instead of ammonium; different reactivity profiles. |
| Tetrabutylammonium triiodide | [N(C₄H₉)₄][I₃] | Used primarily for iodine transfer reactions; different halide chemistry. |
Tetrabutylammonium dichloroaurate is unique due to its specific application in gold nanoparticle synthesis and its role as a catalyst in organic reactions, distinguishing it from other similar compounds that may serve different functions or exhibit varying reactivity patterns .
Density Functional Theory calculations have provided crucial insights into the electronic structure of tetrabutylammonium dichloroaurate. The computational studies reveal that the compound exhibits a complex electronic structure characterized by significant gold 6s/5d orbital hybridization [1] [2] [3].
DFT calculations utilizing various exchange-correlation functionals, including Becke three-parameter Lee-Yang-Parr (B3LYP) and Perdew-Burke-Ernzerhof (PBE) functionals, have been employed to investigate the electronic properties of the dichloroaurate anion [1] [2]. The computational methodology typically involves the use of effective core potentials for gold atoms to account for relativistic effects, while standard basis sets are applied for lighter elements [1] [2].
The calculated electronic structure demonstrates that the highest occupied molecular orbital (HOMO) of the dichloroaurate anion is characterized by a hybrid Au 6s/5d density of states band that is partially occupied up to the Fermi level [1] [2] [3]. This partial occupation is responsible for the unique electronic properties observed in X-ray absorption spectroscopy, where a weak Au 2p3/2 → 5d transition, known as the "white line," is observed [1] [2].
Time-dependent DFT (TD-DFT) calculations have been instrumental in predicting the optical absorption spectra of the compound, revealing electronic transitions that are consistent with experimental observations [1] [2]. The calculations indicate that the electronic structure is dominated by gold-centered orbitals with significant contributions from chloride ligand orbitals, confirming the mixed ionic-covalent nature of the bonding [1] [2].
The computed binding energies and geometrical parameters align well with experimental crystallographic data, validating the accuracy of the DFT approach for this system [1] [2]. The calculations predict a linear geometry for the dichloroaurate anion with Au-Cl bond lengths of approximately 2.28 Å, consistent with experimental measurements [1] [3].
The electronic structure of tetrabutylammonium dichloroaurate is fundamentally governed by the hybridization of gold 6s and 5d orbitals, a phenomenon that is significantly enhanced by relativistic effects [4] [5] [2]. The relativistic contraction of the 6s orbital and the simultaneous expansion of the 5d orbitals in gold atoms reduces the energy gap between these orbitals, facilitating strong s-d hybridization [4] [5].
In the dichloroaurate anion, the linear coordination geometry is directly attributed to the formation of hybrid orbitals. The gold atom utilizes sp hybridized orbitals oriented at 180° to each other, which maximizes the overlap with the chloride ligand orbitals while minimizing electrostatic repulsion [6] [3]. This hybridization involves the mixing of the Au 6s orbital with the Au 5dz² orbital, creating bonding molecular orbitals that are delocalized over the entire [AuCl₂]⁻ unit [6] [3].
The hybrid orbital character manifests in the density of states calculations, where the Au 6s and 5d contributions appear as mixed bands rather than distinct energy levels [1] [2]. This hybridization is crucial for understanding the covalent nature of the Au-Cl bonds, as it allows for significant orbital overlap and electron sharing between gold and chloride atoms [6] [3].
Computational studies have shown that the degree of s-d hybridization in dichloroaurate complexes is more pronounced than in many other gold compounds, contributing to the enhanced covalent character of the bonding [6] [3]. This hybridization also influences the electronic transitions observed in optical spectroscopy, where charge transfer from the hybrid orbitals to higher-energy states produces characteristic absorption features [1] [2].
The strength of the Au 6s/5d hybridization is quantified through natural bond orbital (NBO) analysis, which reveals significant mixing coefficients between these orbitals [6] [3]. This analysis demonstrates that the hybridization is not merely a theoretical construct but has measurable effects on the electronic properties and chemical reactivity of the compound [6] [3].
The electronic structure of tetrabutylammonium dichloroaurate exhibits significant differences when compared to tetrachloroaurate complexes, primarily due to the different oxidation states and coordination environments of gold [1] [2] [3]. The dichloroaurate anion contains gold in the +1 oxidation state with a d¹⁰ electronic configuration, while tetrachloroaurate contains gold in the +3 oxidation state with a d⁸ configuration [1] [2].
Electronic Configuration Differences
The d¹⁰ configuration in dichloroaurate results in a completely filled d-shell, leading to different bonding characteristics compared to the d⁸ configuration in tetrachloroaurate [1] [2]. This difference is reflected in the X-ray absorption spectra, where dichloroaurate exhibits a weak white line transition compared to the strong white line observed in tetrachloroaurate [1] [2] [3].
Coordination Geometry and Bonding
The linear coordination geometry of dichloroaurate contrasts sharply with the square planar geometry of tetrachloroaurate [1] [2] [3]. This geometrical difference arises from the different hybridization schemes: sp hybridization in dichloroaurate versus dsp² hybridization in tetrachloroaurate [6] [3]. The linear geometry in dichloroaurate maximizes the overlap between Au 6s/5d hybrid orbitals and chloride p orbitals, resulting in stronger covalent bonding character [6] [3].
Stability and Reactivity
Dichloroaurate complexes are inherently less stable than their tetrachloroaurate counterparts, exhibiting metastable behavior under ambient conditions [1] [7] [2]. This instability is attributed to the tendency of Au(I) species to undergo disproportionation reactions, converting to Au(0) and Au(III) species [1] [7]. The electronic structure calculations reveal that the partially occupied hybrid band in dichloroaurate makes it more susceptible to electron transfer processes compared to the more stable electronic configuration in tetrachloroaurate [1] [2].
Charge Distribution and Bonding Character
Natural population analysis reveals that dichloroaurate exhibits higher charge density on the gold center compared to tetrachloroaurate, resulting in more polarized Au-Cl bonds [1] [2]. This increased charge density correlates with the enhanced covalent character observed in dichloroaurate complexes, as evidenced by shorter Au-Cl bond lengths and stronger orbital overlap [1] [2] [3].
Optical and Electronic Properties
The optical absorption spectra of dichloroaurate and tetrachloroaurate complexes show distinct differences in their electronic transitions [1] [2]. Dichloroaurate exhibits absorption bands at lower energies due to the smaller HOMO-LUMO gap resulting from the partially occupied hybrid band structure [1] [2]. In contrast, tetrachloroaurate shows higher energy transitions consistent with its larger band gap and more ionic bonding character [1] [2].
Irritant